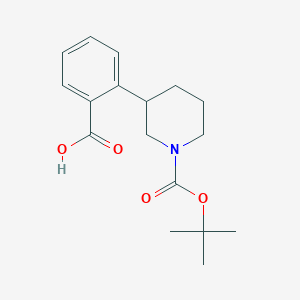

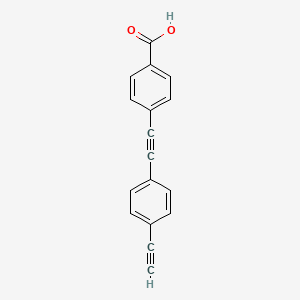

2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid

概要

説明

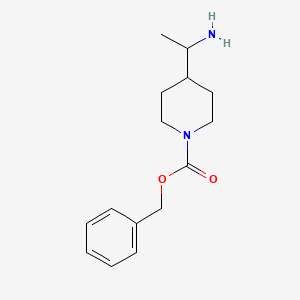

“2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid” is a compound that is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . It has an empirical formula of C15H23N3O4 and a molecular weight of 309.36 .

Molecular Structure Analysis

The compound has a complex structure that includes a piperidine ring, a benzoic acid group, and a tert-butoxycarbonyl group . The presence of these groups contributes to the compound’s properties and its utility in PROTAC development .Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.36 and an empirical formula of C15H23N3O4 . It’s typically available in powder form and should be stored at a temperature of 2-8°C .科学的研究の応用

Asymmetric Synthesis and Derivative Formation

- 2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid and its derivatives have been used in asymmetric syntheses, such as the creation of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine (Xue et al., 2002).

- Another study detailed the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate, a crucial intermediate in the synthesis of vandetanib (Wei et al., 2010).

Medicinal Chemistry and Drug Synthesis

- The compound has been utilized in medicinal chemistry, particularly in the synthesis of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors (Chonan et al., 2011).

- A study reported on the asymmetric synthesis of a novel conformationally constrained D-Lysine analogue with a piperidine skeleton, utilizing enantiomerically pure tert-butoxycarbonyl derivatives (Etayo et al., 2008).

Coordination Chemistry and Polymer Synthesis

- The compound has been applied in coordination chemistry for the development of mixed ligand fac-tricarbonyl complexes, demonstrating its versatility in forming complexes with various ligands (Mundwiler et al., 2004).

- It also found use in the synthesis of dipeptides, such as Boc-D-Ala-L-Pip-NH(i)Pr, showcasing its application in peptide chemistry (Didierjean et al., 2002).

Additional Applications

- The compound has been a key intermediate in the synthesis of other significant molecules, like CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, which is important in the synthesis of CP-690550, a proteinkinase inhibitor (Hao et al., 2011).

- Orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, crucial for synthesizing edeine analogs, have been synthesized using differently N-protected tert-butoxycarbonyl derivatives (Czajgucki et al., 2003).

作用機序

The compound is used as a rigid linker in PROTAC development. PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, such as the one provided by this compound, can impact the 3D orientation of the degrader and thus the formation of the ternary complex .

Safety and Hazards

将来の方向性

The compound’s role in PROTAC development suggests it has potential for use in the development of new drugs for targeted protein degradation . As our understanding of protein degradation and the role of E3 ubiquitin ligases continues to grow, it’s likely that compounds like this will continue to be of interest in drug development research.

特性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-6-7-12(11-18)13-8-4-5-9-14(13)15(19)20/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSFFRFRABIDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)

![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)

![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)

![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)